InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2
. Examples:- 5-HT receptor modulation: Certain derivatives have been investigated for their potential to modulate serotonin (5-HT) receptor activity. []- Monoamine oxidase B (MAO-B) inhibition: Compounds incorporating the 1-(3-(Benzyloxy)phenyl)piperazine moiety have shown potent and selective inhibition of MAO-B, an enzyme involved in the breakdown of dopamine. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6